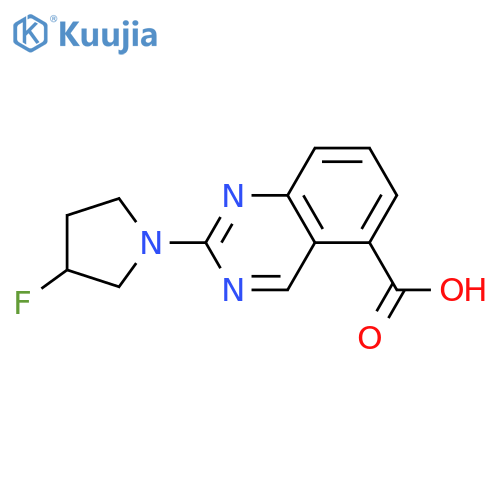Cas no 2138546-30-0 (2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)

2138546-30-0 structure
商品名:2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
- 2138546-30-0
- EN300-1162503
-
- インチ: 1S/C13H12FN3O2/c14-8-4-5-17(7-8)13-15-6-10-9(12(18)19)2-1-3-11(10)16-13/h1-3,6,8H,4-5,7H2,(H,18,19)
- InChIKey: RANMWMCFKHOSIB-UHFFFAOYSA-N
- ほほえんだ: FC1CN(C2N=CC3C(C(=O)O)=CC=CC=3N=2)CC1
計算された属性
- せいみつぶんしりょう: 261.09135480g/mol
- どういたいしつりょう: 261.09135480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162503-5.0g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 5g |
$5056.0 | 2023-06-08 | ||
| Enamine | EN300-1162503-0.1g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 0.1g |
$1533.0 | 2023-06-08 | ||
| Enamine | EN300-1162503-10.0g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 10g |
$7497.0 | 2023-06-08 | ||
| Enamine | EN300-1162503-2500mg |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 2500mg |
$3417.0 | 2023-10-03 | ||
| Enamine | EN300-1162503-500mg |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 500mg |
$1673.0 | 2023-10-03 | ||
| Enamine | EN300-1162503-1000mg |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 1000mg |
$1742.0 | 2023-10-03 | ||
| Enamine | EN300-1162503-5000mg |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 5000mg |
$5056.0 | 2023-10-03 | ||
| Enamine | EN300-1162503-0.05g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 0.05g |
$1464.0 | 2023-06-08 | ||
| Enamine | EN300-1162503-1.0g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 1g |
$1742.0 | 2023-06-08 | ||
| Enamine | EN300-1162503-2.5g |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid |
2138546-30-0 | 2.5g |
$3417.0 | 2023-06-08 |
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2138546-30-0 (2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid) 関連製品
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 81216-14-0(7-bromohept-1-yne)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
